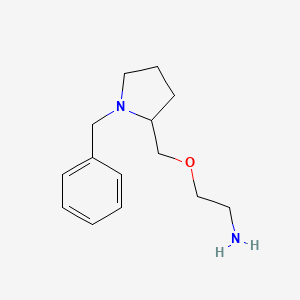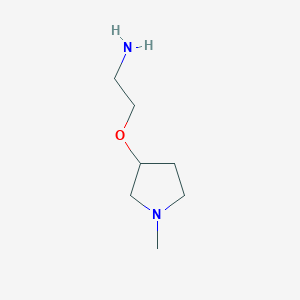![molecular formula C21H33N3O3 B7921027 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7921027.png)
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a synthetic molecule with significant potential in various scientific and industrial fields. This article will delve into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester involves a series of organic reactions, starting with the protection of functional groups and proceeding through various coupling reactions.
Typical reaction conditions involve temperature control, pH adjustments, and the use of catalysts or reagents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, large-scale synthesis may involve continuous flow processes, which allow for the efficient handling of intermediates and final products.
Optimization of reaction parameters such as pressure, solvent choice, and reaction time is crucial for scalability.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidative degradation, especially in the presence of strong oxidizing agents.
Reduction: : The reduction of certain functional groups can be achieved under specific conditions, leading to structurally modified derivatives.
Substitution: : Nucleophilic substitution reactions can occur, altering the ester or amide groups within the molecule.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Reaction conditions may involve varying temperatures, solvents, and catalysts depending on the desired transformation.
Major Products Formed
Oxidative reactions may yield oxidized derivatives with enhanced polarity.
Reduction can lead to simpler, more hydrophobic compounds.
Substitution reactions yield new derivatives with modified functional groups, potentially altering the compound's biological activity or physical properties.
科学研究应用
Chemistry
The compound is studied for its unique reactivity and structural features, contributing to the development of novel synthetic methodologies.
Biology
Medicine
Industry
The compound's stability and reactivity make it a candidate for use in the production of high-performance materials and coatings.
作用机制
Effects and Targets
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, altering their function and activity.
Molecular Pathways
Detailed studies reveal pathways involving signal transduction, metabolic processes, and gene expression regulation, highlighting the compound's multifaceted mechanism of action.
相似化合物的比较
Similar Compounds
Structurally similar compounds include other carbamate esters and derivatives of pyrrolidine, such as [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl carbamate or benzyl carbamate derivatives.
Uniqueness
Unlike its analogs, [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester displays a distinct profile of biological activity and stability, making it particularly valuable for both academic research and industrial applications.
This compound's unique characteristics and versatile applications underscore its significance in contemporary scientific research and industry, marking it as a notable subject of study for future advancements.
属性
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-12-8-11-18(23)13-24(16(3)4)21(26)27-14-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,22H2,1-4H3/t18?,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOIWWBKCHWJAB-GGYWPGCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid](/img/structure/B7920950.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920959.png)
![[(1-Acetyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920964.png)
![[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920973.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920979.png)
![[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7920987.png)
![[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7920991.png)
![[(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920997.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920998.png)

![1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921013.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7921031.png)

![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7921051.png)
